Ipragliflozin-d5 Ipragliflozin-d5
Brand Name: Vulcanchem
CAS No.:
VCID: VC16666220
InChI: InChI=1S/C21H21FO5S/c22-15-6-5-12(21-20(26)19(25)18(24)16(10-23)27-21)7-13(15)9-14-8-11-3-1-2-4-17(11)28-14/h1-8,16,18-21,23-26H,9-10H2/t16-,18-,19+,20-,21+/m1/s1/i1D,2D,3D,4D,8D
SMILES:
Molecular Formula: C21H21FO5S
Molecular Weight: 409.5 g/mol

Ipragliflozin-d5

CAS No.:

Cat. No.: VC16666220

Molecular Formula: C21H21FO5S

Molecular Weight: 409.5 g/mol

* For research use only. Not for human or veterinary use.

Ipragliflozin-d5 -

Specification

Molecular Formula C21H21FO5S
Molecular Weight 409.5 g/mol
IUPAC Name (2S,3R,4R,5S,6R)-2-[4-fluoro-3-[(3,4,5,6,7-pentadeuterio-1-benzothiophen-2-yl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol
Standard InChI InChI=1S/C21H21FO5S/c22-15-6-5-12(21-20(26)19(25)18(24)16(10-23)27-21)7-13(15)9-14-8-11-3-1-2-4-17(11)28-14/h1-8,16,18-21,23-26H,9-10H2/t16-,18-,19+,20-,21+/m1/s1/i1D,2D,3D,4D,8D
Standard InChI Key AHFWIQIYAXSLBA-FAQADOJDSA-N
Isomeric SMILES [2H]C1=C(C(=C2C(=C1[2H])C(=C(S2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)F)[2H])[2H])[2H]
Canonical SMILES C1=CC=C2C(=C1)C=C(S2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)F

Introduction

Chemical Identity and Structural Characteristics

Ipragliflozin-d5 (molecular formula: C21D5H16FO5S\text{C}_{21}\text{D}_5\text{H}_{16}\text{F}\text{O}_5\text{S}) is a stable isotope-labeled derivative of ipragliflozin, designed to facilitate precise analytical measurements. The substitution of five hydrogen atoms with deuterium at specific positions minimally alters its molecular weight (409.483 g/mol) while preserving its biochemical activity . Structural confirmation relies on advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), which distinguish isotopic patterns and verify the integrity of the deuterated moieties.

Molecular Comparison with Ipragliflozin

The non-deuterated ipragliflozin (molecular formula: C21H21FO5S\text{C}_{21}\text{H}_{21}\text{F}\text{O}_5\text{S}) shares identical functional groups but lacks the isotopic labeling. This difference enables researchers to track ipragliflozin-d5 independently in complex biological matrices, reducing interference from endogenous compounds during pharmacokinetic studies .

Synthesis and Manufacturing

The synthesis of ipragliflozin-d5 involves a multi-step process optimized for stereoselectivity and yield:

  • Halogenation: 4-Fluoro-3-(2-benzothiophene)methylphenyl halide reacts with alkyl lithium in a polar aprotic solvent (e.g., tetrahydrofuran) to form a lithium intermediate.

  • Nucleophilic Substitution: The intermediate undergoes substitution with 2,3,4,6-tetra-O-pivaloyl-α-D-glucopyranosyl bromide, introducing the glucose moiety critical for SGLT2 binding.

  • Deprotection: Acidic or basic conditions remove the pivaloyl protecting groups, yielding ipragliflozin-d5 with >95% purity.

This pathway emphasizes scalability and reproducibility, ensuring consistent production for research and diagnostic applications.

Analytical and Research Applications

Ipragliflozin-d5’s primary role lies in mass spectrometry-based assays, where it functions as an internal standard. Its deuterated structure provides a distinct mass-to-charge ratio, enabling accurate quantification of ipragliflozin in biological samples . Key applications include:

ApplicationMethodPurpose
Pharmacokinetic ProfilingLC-MS/MSQuantify ipragliflozin in plasma/urine to assess absorption and excretion
Metabolic Stability StudiesHigh-Resolution MSTrack deuterium retention to evaluate enzymatic degradation pathways
Drug-Drug Interaction AnalysisIsotope Dilution AssayMeasure competitive binding with cytochrome P450 enzymes

These applications underscore its indispensability in preclinical and clinical research, particularly in optimizing dosing regimens for diabetes therapeutics .

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